molecular formula C20H13N3O5 B2884444 N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide CAS No. 851411-01-3

N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide

Cat. No. B2884444
CAS RN: 851411-01-3
M. Wt: 375.34
InChI Key: OZHXYRSIDYMZDR-UHFFFAOYSA-N
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Description

“N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide” is a chemical compound with the molecular formula C24H21N3O5S . It’s part of a class of compounds known as 5H-chromeno[4,3-b]pyridines .


Molecular Structure Analysis

The molecular structure of this compound includes a chromeno[4,3-b]pyridine core with a 4-methyl-5-oxo group and a 3-nitrobenzamide group . The exact 3D disposition of the compound isn’t specified in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound aren’t detailed in the available resources. The compound has an average mass of 463.506 Da and a monoisotopic mass of 463.120178 Da .

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential in combating various microbial infections. It exhibits significant activity against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The antimicrobial efficacy of this compound can be attributed to its ability to interfere with bacterial cell wall synthesis or protein function, making it a candidate for further research as a novel antimicrobial agent .

Antitubercular Agent

The compound has shown promise as an antitubercular agent. Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health challenge, and the development of new therapeutic agents is of high importance. This compound’s efficacy against the H37Rv strain of M. tuberculosis suggests its potential role in the treatment of tuberculosis, especially in the context of multidrug-resistant strains .

properties

IUPAC Name

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O5/c1-11-9-16(22-19(24)12-5-4-6-13(10-12)23(26)27)21-18-14-7-2-3-8-15(14)28-20(25)17(11)18/h2-10H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHXYRSIDYMZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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